molecular formula C19H14BrClN6O2 B1669382 Cyantraniliprole CAS No. 736994-63-1

Cyantraniliprole

Cat. No. B1669382
M. Wt: 473.7 g/mol
InChI Key: DVBUIBGJRQBEDP-UHFFFAOYSA-N
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Description

Cyantraniliprole is an insecticide of the ryanoid class, specifically a diamide insecticide . It is approved for use in the United States, Canada, China, and India . It has activity against pests such as Diaphorina citri that have developed resistance to other classes of insecticides .


Synthesis Analysis

Cyantraniliprole was synthesized and its structure was confirmed by 1H NMR . The results of biological activities evaluated in the greenhouse indicated that cyantraniliprole has good activity .


Molecular Structure Analysis

Cyantraniliprole was identified by retention time (RT ± 0.1 min), accurate molecular ion at m/z 473.0123, and reference isotope ions at m/z 475.0101 and 477.0074 (mass errors < 5 ppm) .


Chemical Reactions Analysis

The hydrolysis reactions of cyantraniliprole were investigated in sterile buffer solutions at pH 4, 7, and 9 . The reactions observed were intramolecular cyclizations and rearrangements instead of the anticipated amide hydrolysis to carboxylic acids .


Physical And Chemical Properties Analysis

Cyantraniliprole is a diamide insecticide with a mode of action (ryanodine receptor activation) similar to chlorantraniliprole and flubendiamide . It has root systemic activity with some translaminar .

Scientific Research Applications

Control of Bemisia tabaci in Tomatoes

Cyantraniliprole demonstrates significant effectiveness in managing Bemisia tabaci (sweetpotato whitefly), a critical pest in tropical, subtropical, and Mediterranean regions. It inhibits the whiteflies' ability to feed on the phloem of treated tomato plants, thus preventing the transmission of geminiviruses, which are acquired and inoculated during phloem sap ingestion and salivation, respectively. This action suggests cyantraniliprole could be a valuable tool for tomato producers to protect their crops from B. tabaci damage and associated viral diseases (Civolani et al., 2014).

Impact on Earthworms

Research indicates that cyantraniliprole exposure can induce oxidative stress, DNA damage, and disrupt the antioxidant defense systems in earthworms (Eisenia fetida), suggesting potential ecological implications. Exposure to cyantraniliprole leads to an increase in reactive oxygen species (ROS) and malondialdehyde (MDA) levels, alterations in enzyme activities, and significant DNA damage, highlighting the need for evaluating its environmental risks (Qiao et al., 2019).

Effects on Helicoverpa assulta

Studies have shown that cyantraniliprole is highly toxic to the parental generation of Helicoverpa assulta (oriental tobacco budworm), affecting survival, development, and reproduction. It increases the developmental time of larvae, reduces pupation rate and pupal weight, and decreases the intrinsic rate of increase, suggesting its potential to suppress H. assulta population growth (Dong et al., 2017).

Management of TYLCV in Tomatoes

Cyantraniliprole has been found to effectively control adult whiteflies and suppress the transmission of Tomato Yellow Leaf Curl Virus (TYLCV) in tomatoes. It provides excellent adult whitefly control, reduces oviposition and nymph survival, and suppresses TYLCV, demonstrating its potential in integrated pest management programs for TYLCV in tomato production (Caballero et al., 2015).

Transcriptomics and Enzymology in Earthworms

Exposure to cyantraniliprole affects the expression of key functional genes and enzymatic activity in earthworms, causing reproductive toxicity, genotoxicity, and intestinal damage. This highlights the intricate mechanisms by which cyantraniliprole can impact non-target soil organisms, indicating the importance of considering environmental safety and ecological impacts in its application (Qiao et al., 2020).

Safety And Hazards

Cyantraniliprole is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

The U.S. Environmental Protection Agency (EPA) has approved new labels for the insecticide cyantraniliprole that include new mitigations to protect federally threatened or endangered (listed) species . This action reflects EPA’s efforts to meet its obligations under the Endangered Species Act (ESA) by identifying potential effects to listed species, implementing necessary mitigations, and initiating the ESA consultation process with the U.S. Fish and Wildlife Service and National Marine Fisheries Service .

properties

IUPAC Name

5-bromo-2-(3-chloropyridin-2-yl)-N-[4-cyano-2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrClN6O2/c1-10-6-11(9-22)7-12(18(28)23-2)16(10)25-19(29)14-8-15(20)26-27(14)17-13(21)4-3-5-24-17/h3-8H,1-2H3,(H,23,28)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBUIBGJRQBEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058174
Record name Cyantraniliprole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 1H-Pyrazole-5-carboxamide, 3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-[(methylamino)carbonyl]phenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Cyantraniliprole

CAS RN

736994-63-1
Record name Cyantraniliprole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=736994-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyantraniliprole [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0736994631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole-5-carboxamide, 3-bromo-1-(3-chloro-2-pyridinyl)-N-[4-cyano-2-methyl-6-[(methylamino)carbonyl]phenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyantraniliprole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYANTRANILIPROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LO6K6H48FD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one (i.e. the cyanobenzoxazinone product of Step F) (100 mg, 0.22 mmol) in tetrahydrofuran (5 mL) was added dropwise methylamine (2.0 M solution in THF, 0.5 mL, 1.0 mmol) and the reaction mixture was stirred for 5 minutes, at which point thin layer chromatography on silica gel confirmed completion of the reaction. The tetrahydrofuran solvent was evaporated under reduced pressure, and the residual solid was purified by chromatography on silica gel to afford the title compound, a compound of the present invention, as a white solid (41 mg), which decomposed in the melting apparatus above 180° C.
Name
2-[3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-cyano-8-methyl-4H-3,1-benzoxazin-4-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cyanobenzoxazinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (see PCT Patent Publication WO 2003/015519 for a method of preparation) (97.4% purity, 15.4 g, 49.6 mmol) and 2-amino-5-cyano-N,3-dimethylbenzamide (10.0 g, 52.5 mmol) in acetonitrile (80 mL) was added 3-picoline (13.9 g, 148 mmol). The mixture was cooled to 15 to 20° C., and then methanesulfonyl chloride (8.2 g, 71.2 mmol) was added dropwise at 15 to 20° C. After 1 h, water (37.3 g) was added dropwise to the reaction mixture while maintaining the temperature at 15 to 20° C. After the addition was complete, the mixture was heated at 45 to 50° C. for 30 minutes, and then cooled to 15 to 25° C. for 1 h. The mixture was filtered and the solids collected were washed with acetonitrile-water (approximately a 5:1 mixture, 2×10 mL) and acetonitrile (2×10 mL), and then dried under nitrogen to afford 24.0 g (93.6% corrected yield based on an assay of 91.6%, with a water content of 6%) of the title compound as an off-white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
13.9 g
Type
reactant
Reaction Step Three
Quantity
8.2 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
37.3 g
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

To a mixture of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (see PCT Patent Publication WO 03/015519 for preparation) (95.4% purity, 15.85 g, 50.0 mmol) and 2-amino-5-cyano-N,3-dimethylbenzamide (i.e. the product of Example 6) (9.93 g, 52.5 mmol) in acetonitrile (120 mL) was added 3-picoline (17.5 mL, 16.7 g, 180 mmol). The mixture was cooled to −10° C., and then a solution of methanesulfonyl chloride (5.4 mL, 8.0 g, 70 mmol) was added dropwise at −10 to −5° C. The mixture was stirred for 5 minutes at this temperature, and then for 3 h at 0 to 5° C. Then water (55 mL) was added dropwise. The mixture was stirred for 15 minutes, then concentrated hydrochloric acid (5.0 mL, 60 mmol) was added dropwise and the mixture was stirred at 0 to 5° C. for 1 h. Then the mixture was filtered, and the solids were washed with 2:1 acetonitrile-water (2×10 mL), and then with acetonitrile (2×10 mL), and dried under nitrogen to afford the title compound as an off-white powder, 24.70 g (99.5% uncorrected yield), m.p. 177-181° C. (decomposition).
Quantity
15.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
17.5 mL
Type
reactant
Reaction Step Two
Quantity
5.4 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
55 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To a mixture of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (20.6 kg) and 2-amino-5-cyano-N,3-dimethylbenzamide (14.1 kg) in acetonitrile (114 kg) was added 3-picoline (22.2 kg). The mixture was cooled to −10 to −14° C., and then methanesulfonyl chloride (10.6 kg) was slowly added so that the temperature did not exceed 5° C. After reaction completion as ascertained by HPLC and NMR analyses, the mixture was worked up by successively adding water (72.6 kg) and concentrated hydrochloric acid (7.94 kg) at such a rate that the temperature did not exceed 5° C. After being maintained at a temperature not exceeding 5° C. for about 30 minutes, the reaction mixture was filtered to collect the solid product, which was successively washed with acetonitrile-water (2:1, 2×12.3 kg) and acetonitrile (2×10.4 kg). The solid was then dried at about 50° C. under reduced pressure and a flow of nitrogen gas to give the title product as a white crystalline solid, which was directly used in the present formulation Examples and Comparative Examples. With a moderate rate of heating (heating to about 150° C. over 5 minutes and then decreasing rate of heating from about 4-5° C./minute to about 3° C./minute to reach 210° C. over about 15 minutes more) to facilitate volatilization of loosely entrained solvents from the solid product, melting occurred in the range between 204 and 210° C.
Quantity
20.6 kg
Type
reactant
Reaction Step One
Quantity
14.1 kg
Type
reactant
Reaction Step One
Quantity
114 kg
Type
solvent
Reaction Step One
Quantity
22.2 kg
Type
reactant
Reaction Step Two
Quantity
10.6 kg
Type
reactant
Reaction Step Three
Quantity
7.94 kg
Type
reactant
Reaction Step Four
Name
Quantity
72.6 kg
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,100
Citations
BE Wilson, JM Villegas, MO Way, RA Pearson… - Crop Protection, 2021 - Elsevier
… treated with both cyantraniliprole and thiamethoxam together … with chlorantraniliprole or cyantraniliprole + thiamethoxam … Registration of cyantraniliprole seed treatment for use in US …
Number of citations: 21 www.sciencedirect.com
JD Barry, HE Portillo, IB Annan… - Pest Management …, 2015 - Wiley Online Library
… of cyantraniliprole to new plant growth via the xylem was confirmed using 14 C ‐radiolabeled cyantraniliprole … (base to apex) of cyantraniliprole, but no significant basipetal movement (…
Number of citations: 72 onlinelibrary.wiley.com
TP Selby, GP Lahm, TM Stevenson, KA Hughes… - Bioorganic & medicinal …, 2013 - Elsevier
… a second product candidate, cyantraniliprole, having excellent … cyantraniliprole was selected for commercial development. … From this work, cyantraniliprole was selected for commercial …
Number of citations: 180 www.sciencedirect.com
C Zhang, N Fang, Y Li, X Wang, H He, J Jiang… - Journal of Hazardous …, 2022 - Elsevier
… cyantraniliprole in a hydroponic-rice system was systematically investigated. Results showed that cyantraniliprole … Cyantraniliprole in shoots can also be downward translocated through …
Number of citations: 9 www.sciencedirect.com
D Cao, Y Zhang, X Fu, F Wang, H Wei… - Journal of Agricultural …, 2023 - ACS Publications
… Besides, the absorption of cyantraniliprole by wheat was … of cyantraniliprole in wheat and were also helpful for guiding the practical application and risk evaluation of cyantraniliprole. …
Number of citations: 2 pubs.acs.org
TG Grout, PR Stephen, JL Rison - Crop Protection, 2018 - Elsevier
… cyantraniliprole 100 ppm ai all showed equivalent efficacy to the registered protein hydrolysate plus malathion standard, and GF120 NF at 4 or 5%. Cyantraniliprole … Cyantraniliprole 100 …
Number of citations: 10 www.sciencedirect.com
P Bielza, J Guillén - Pest management science, 2015 - Wiley Online Library
… No evidence of cross‐resistance between cyantraniliprole and established insecticides used against thrips was evident. Relevant sublethal effects of cyantraniliprole were demonstrated…
Number of citations: 34 onlinelibrary.wiley.com
MP Pes, AA Melo, RS Stacke, R Zanella, CR Perini… - PLoS …, 2020 - journals.plos.org
… Chlorantraniliprole and cyantraniliprole were applied via … of chlorantraniliprole and cyantraniliprole by xylem to new leaves… and 40±8.1% for cyantraniliprole), indicating the …
Number of citations: 46 journals.plos.org
S Tiwari, LL Stelinski - Pest management science, 2013 - Wiley Online Library
… These results suggest that cyantraniliprole should be a valuable new tool for … , cyantraniliprole may be particularly useful for rotation with neonicotinoids. In addition, cyantraniliprole was …
Number of citations: 80 onlinelibrary.wiley.com
Z Zhang, Z Wen, K Li, W Xu, N Liang, X Yu… - Journal of agricultural …, 2022 - ACS Publications
… In the present study, piperonyl butoxide significantly increased the toxicity of cyantraniliprole. … toxicity of cyantraniliprole increased significantly. The LC 50 value of cyantraniliprole to the …
Number of citations: 8 pubs.acs.org

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